2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE typically involves the condensation of picolinamide with aldehydes. One method employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane, with trifluoroacetic acid (TFA) generated in situ . The reaction conditions are crucial for achieving high purity and yield.
Industrial Production Methods
These suppliers often provide the compound in different quantities, ranging from grams to kilograms, to support research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridineethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities and its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-(PYRIDIN-3-YL)ACETALDEHYDE: Similar structure but with the pyridine ring attached at the 3-position.
2-OXO-2-(PYRIDIN-4-YL)ACETALDEHYDE: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The position of the pyridine ring at the 2-position allows for distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-oxo-2-pyridin-2-ylacetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDXTIEYZZMOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449499 | |
Record name | 2-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22109-63-3 | |
Record name | 2-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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